molecular formula C25H23NO4 B252919 1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252919
M. Wt: 401.5 g/mol
InChI Key: OZZDUYPYFAEULX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DIMBOA-Glc, and it is a secondary metabolite produced by plants, which has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the metabolism of insects and fungi.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its availability. The compound can be easily synthesized or extracted from plants, making it readily available for research. However, one of the limitations is that the compound has not been extensively studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research is to further investigate the compound's insecticidal and antifungal properties and explore its potential use in agriculture. Another area of research is to study the compound's antioxidant and anti-inflammatory properties and its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One of the most common methods is the extraction of the compound from plants that produce it naturally. Another method involves the chemical synthesis of the compound in the laboratory.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential applications in various fields. One of the major areas of research is in the field of plant defense mechanisms. This compound has been found to have insecticidal and antifungal properties, which can help protect plants from pests and diseases.

properties

Product Name

1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H23NO4/c1-17-9-10-18(2)19(14-17)16-26-23-8-4-3-7-22(23)25(29,24(26)28)15-20(27)11-12-21-6-5-13-30-21/h3-14,29H,15-16H2,1-2H3/b12-11+

InChI Key

OZZDUYPYFAEULX-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Origin of Product

United States

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